2-chloroethenyl dimethyl phosphate
Overview
Description
2-chloroethenyl dimethyl phosphate, also known as 2-chlorovinyl dimethyl phosphate, is an organophosphorus compound with the molecular formula C₄H₈ClO₄P. This compound is characterized by its unique structure, which includes a phosphoric acid esterified with a 2-chloroethenyl group and two methyl groups. It is primarily used in various chemical reactions and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2-chloroethenyl dimethyl ester typically involves the esterification of phosphoric acid with 2-chloroethenol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
H3PO4+ClCH2CH2OH→ClCH2CH2OPO3H2+H2O
Industrial Production Methods
In industrial settings, the production of phosphoric acid, 2-chloroethenyl dimethyl ester involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloroethenyl dimethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethenyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, resulting in the formation of phosphoric acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Various substituted phosphoric acid esters.
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Higher oxidation state phosphoric acid derivatives.
Scientific Research Applications
2-chloroethenyl dimethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 2-chloroethenyl dimethyl ester involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, 2-chloroethyl dimethyl ester
- Phosphoric acid, 2-chloropropyl dimethyl ester
- Phosphoric acid, 2-chlorobutyl dimethyl ester
Uniqueness
2-chloroethenyl dimethyl phosphate is unique due to its 2-chloroethenyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed with other phosphoric acid esters .
Properties
IUPAC Name |
2-chloroethenyl dimethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClO4P/c1-7-10(6,8-2)9-4-3-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGDSDBQVXQBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937752 | |
Record name | 2-Chloroethenyl dimethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17027-41-7 | |
Record name | Phosphoric acid, 2-chloroethenyl dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethenyl dimethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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